2beta-Isopropylaziridine

Description

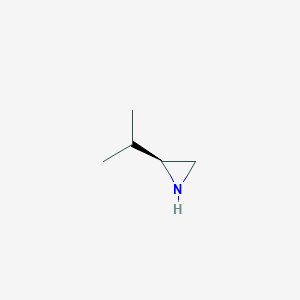

2β-Isopropylaziridine is a substituted aziridine, a three-membered heterocyclic compound containing two carbon atoms and one nitrogen atom. The "2β-isopropyl" designation indicates the spatial orientation (β-configuration) of the isopropyl substituent at the second carbon of the aziridine ring. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis, particularly in the formation of nitrogen-containing compounds such as pharmaceuticals, agrochemicals, and polymers .

For example, the isopropyl group may sterically hinder nucleophilic ring-opening reactions while enhancing selectivity in certain synthetic pathways.

Properties

IUPAC Name |

(2S)-2-propan-2-ylaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTQHOGTBDMULK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2beta-Isopropylaziridine can be synthesized through several methods:

Cyclization of Haloamines and Amino Alcohols: An intramolecular nucleophilic substitution reaction where an amine displaces an adjacent halide to form the aziridine ring.

Nitrene Addition: Nitrenes, generated from organic azides or other precursors, add to alkenes to form aziridines.

Ring-Opening of Epoxides: Epoxides react with amines, followed by ring closure to form aziridines.

Industrial Production Methods: The industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters .

Chemical Reactions Analysis

Types of Reactions: 2beta-Isopropylaziridine undergoes various chemical reactions, including:

Nucleophilic Ring-Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Polymerization: Aziridines can undergo anionic or cationic ring-opening polymerization to form polyamines.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Polymerization Catalysts: Anionic polymerization often uses strong bases, while cationic polymerization uses Lewis acids.

Major Products:

Primary Amines: Resulting from nucleophilic ring-opening.

Polyamines: Formed through polymerization reactions.

Scientific Research Applications

2beta-Isopropylaziridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Aziridine derivatives exhibit antimicrobial and antitumor activities.

Medicine: Investigated for potential use in drug development due to its biological activities.

Industry: Utilized in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 2beta-Isopropylaziridine involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with biological molecules, conferring antimicrobial and antitumor properties .

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Aziridine derivatives vary widely in their substituents and stereochemistry, leading to differences in physicochemical properties and applications. Below is a comparative analysis of 2β-isopropylaziridine with structurally related aziridines:

Structural and Physicochemical Properties

| Compound | Molecular Formula | CAS Number | PSA (Ų) | LogP | Key Substituents |

|---|---|---|---|---|---|

| 2β-Isopropylaziridine | C₆H₁₃N | 132141-30-1 | 3.01 | 0.894 | β-isopropyl at C2 |

| 1-Methylaziridine | C₃H₇N | 765-31-9 | 12.03 | 0.17 | Methyl at N1 |

| Aziridine-2-phosphonate | C₃H₆NO₃P | Varies | ~50 | -1.2 | Phosphonate at C2 |

Key Observations :

- Polar Surface Area (PSA) : 2β-Isopropylaziridine has a low PSA (3.01 Ų), indicative of poor polarity, compared to aziridine-2-phosphonates (~50 Ų), which are highly polar due to the phosphonate group. This difference affects solubility and membrane permeability .

- Lipophilicity (LogP) : The LogP of 2β-isopropylaziridine (0.894) suggests moderate lipophilicity, making it more membrane-permeable than hydrophilic aziridine-2-phosphonates (LogP ≈ -1.2) but less so than simpler analogs like 1-methylaziridine (LogP 0.17) .

Stability and Handling

- 2β-Isopropylaziridine is less stable than saturated amines due to ring strain but more stable than azirines (unsaturated analogs). Its stability is intermediate between 1-methylaziridine (more reactive) and aziridine-2-phosphonates (stabilized by resonance) .

Biological Activity

Chemical Structure and Properties

2beta-Isopropylaziridine is a nitrogen-containing heterocycle characterized by a three-membered ring structure with an isopropyl group attached to the nitrogen atom. Its molecular formula is , and it exhibits distinct physical and chemical properties that influence its biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Soluble in organic solvents |

The biological activity of this compound has been primarily studied in relation to its effects on various biological systems. The compound's mechanism of action is thought to involve interactions with specific receptors or enzymes, leading to alterations in cellular signaling pathways.

- Antimicrobial Activity : Some studies have indicated that aziridine derivatives possess antimicrobial properties. This compound may inhibit the growth of certain bacterial strains by disrupting their cell wall synthesis or interfering with metabolic processes.

- Cytotoxicity : Research has shown that aziridines can exhibit cytotoxic effects on cancer cells. The compound may induce apoptosis (programmed cell death) through the activation of caspases or by generating reactive oxygen species (ROS).

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of various aziridine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating potent activity compared to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In a research article from Cancer Letters, the cytotoxic effects of this compound were evaluated against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, suggesting a strong potential for further development as an anticancer agent. Mechanistic studies revealed that treatment with the compound led to increased levels of apoptotic markers, confirming its role in inducing cell death .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of this compound on primary neuronal cultures subjected to oxidative stress. The compound significantly reduced neuronal cell death and decreased levels of ROS, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.